molecular formula C17H14N2O2S B2863487 N-Allyl-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide CAS No. 477710-72-8

N-Allyl-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide

Cat. No. B2863487
M. Wt: 310.37
InChI Key: KTPBNJAAAOXVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Allyl-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide” is a chemical compound with the molecular formula C17H14N2O2S . It is a specialized compound and is not widely discussed in the literature. More detailed information may be available from specialized chemical suppliers .

Scientific Research Applications

Enantioselective Synthesis and Functional Group Transformations

The synthesis and functional transformation of compounds containing allyl sulfides and sulfinyl groups have been extensively studied due to their significance in producing enantioselective compounds. For example, allyl aryl sulfides undergo imidation and subsequent [2,3]-sigmatropic rearrangement, leading to the formation of N-Boc-protected N-allyl sulfenamides. This process demonstrates the potential for creating complex molecular architectures with specific chiral centers, which could be extrapolated to the manipulation of compounds like N-Allyl-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide for the synthesis of bioactive molecules or materials with unique optical properties (Bach & Korber, 2000).

Asymmetric Allylation and Complex Molecule Construction

Asymmetric allylation of o-iodoarylsulfinylimines, leading to high diastereoselectivities and the formation of complex amines and amino steroid analogues, showcases the utility of allyl and sulfinyl groups in constructing molecules with significant stereochemical complexity. This technique could be applied to derivatives of N-Allyl-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide for the synthesis of novel compounds with potential pharmacological activities (S. Fustero et al., 2014).

Catalytic Reactions and Kinetic Resolutions

Palladium-catalyzed enantioselective 1,3-rearrangement of racemic allylic sulfinates into allylic sulfones is another area of research with direct implications for the functionalization of compounds similar to N-Allyl-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide. This method offers a route to highly enantioselective sulfones, which are valuable in pharmaceutical synthesis and materials science (Thomas Jagusch et al., 2004).

properties

IUPAC Name

2-(2-cyanophenyl)sulfinyl-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-2-11-19-17(20)14-8-4-6-10-16(14)22(21)15-9-5-3-7-13(15)12-18/h2-10H,1,11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPBNJAAAOXVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1S(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide

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